molecular formula C19H14N4O5S B7738818 2-[(2Z)-3-(4-hydroxyphenyl)-4-oxo-2-[(2-oxoindol-3-yl)hydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid

2-[(2Z)-3-(4-hydroxyphenyl)-4-oxo-2-[(2-oxoindol-3-yl)hydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B7738818
M. Wt: 410.4 g/mol
InChI Key: YOUGLIOPAOBOSP-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2Z)-3-(4-hydroxyphenyl)-4-oxo-2-[(2-oxoindol-3-yl)hydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of 2-[(2Z)-3-(4-hydroxyphenyl)-4-oxo-2-[(2-oxoindol-3-yl)hydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid involves multiple steps. One common method is the Thia-Michael addition reaction. This process begins with the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as a catalyst to form a precursor compound. This precursor then reacts with maleic anhydride to yield the final product . The structure of the compound is confirmed using techniques such as elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry .

Chemical Reactions Analysis

2-[(2Z)-3-(4-hydroxyphenyl)-4-oxo-2-[(2-oxoindol-3-yl)hydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(2Z)-3-(4-hydroxyphenyl)-4-oxo-2-[(2-oxoindol-3-yl)hydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Due to its potential anticancer and anti-inflammatory activities, it is being explored for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2Z)-3-(4-hydroxyphenyl)-4-oxo-2-[(2-oxoindol-3-yl)hydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to dock into the active site of the MurB protein of Staphylococcus aureus, inhibiting its activity . This interaction disrupts bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound exhibits antioxidant properties by scavenging free radicals, which can protect cells from oxidative damage .

Comparison with Similar Compounds

Similar compounds to 2-[(2Z)-3-(4-hydroxyphenyl)-4-oxo-2-[(2-oxoindol-3-yl)hydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid include other thiazolidinones and indole derivatives. These compounds share similar structural features and biological activities. the unique combination of the thiazolidinone and indole moieties in this compound enhances its biological efficacy and specificity . Some similar compounds include:

Properties

IUPAC Name

2-[(2Z)-3-(4-hydroxyphenyl)-4-oxo-2-[(2-oxoindol-3-yl)hydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O5S/c24-11-7-5-10(6-8-11)23-18(28)14(9-15(25)26)29-19(23)22-21-16-12-3-1-2-4-13(12)20-17(16)27/h1-8,14,24H,9H2,(H,25,26)(H,20,21,27)/b22-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUGLIOPAOBOSP-QOCHGBHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)NN=C3N(C(=O)C(S3)CC(=O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=O)N=C2C=C1)N/N=C\3/N(C(=O)C(S3)CC(=O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.